1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL
Description
1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL is a cyclohexane derivative featuring an aminomethyl group at position 1, an ethyl substituent at position 3, and a hydroxyl-bearing ethyl chain at the same carbon.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-3-ethylcyclohexyl]ethanol |
InChI |
InChI=1S/C11H23NO/c1-3-10-5-4-6-11(7-10,8-12)9(2)13/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
BBUVGYPNGROHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)(CN)C(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylcyclohexanone with formaldehyde and ammonia, followed by reduction with sodium borohydride to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into more reduced forms, such as alcohols.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields.
Scientific Research Applications
1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Compound A : 1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one (from )
- Core structure : Azepan-2-one (7-membered lactam) fused with a cyclohexenyl ring.
- Functional groups : Ketone (3-oxo), methyl group, and conjugated double bond.
- Key differences: Absence of aminomethyl and hydroxyl groups; presence of a lactam ring instead of a cyclohexane backbone.
Compound B: 3-Ethylcyclohexanol
- Core structure: Cyclohexanol with an ethyl substituent at position 3.
- Functional groups : Hydroxyl group.
- Simpler structure may result in lower metabolic stability compared to the target compound.
Compound C: 1-Aminomethylcyclohexane-1-ethanol
- Core structure: Cyclohexane with aminomethyl and hydroxyl-bearing ethyl chains at position 1.
- Functional groups : Primary amine and hydroxyl.
- Key differences : Absence of the 3-ethyl substituent, altering steric hindrance and hydrophobic interactions.
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL, a compound with the molecular formula C₁₁H₂₃NO, has garnered attention due to its potential biological activities. This compound features an aminomethyl group attached to a cyclohexyl ring, which contributes to its unique chemical properties and interactions with biological systems. The following sections explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of 1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the aminomethyl group facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to these targets.
Key Biological Interactions:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : Interaction studies indicate that 1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL can bind to G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses.
Therapeutic Potential
The compound is being investigated for its potential use in pharmacology, particularly as a precursor in the synthesis of therapeutic agents. Its structural characteristics allow for modifications that could enhance its efficacy and specificity.
Potential Applications:
- Neurological Disorders : Due to its interaction with neurotransmitter receptors, it may have implications in treating conditions such as depression or anxiety.
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, suggesting that 1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL may also possess such properties.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally related to 1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL. These investigations provide insights into its pharmacological potential.
Table of Related Compounds and Their Biological Activities
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol | C₉H₁₉NO | Moderate inhibition of serotonin receptors |
| 1-[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]-3-phenylpropan-1-one | C₁₈H₂₃N₃O₃ | Antagonist at dopamine receptors |
| 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol | C₉H₁₉NO | Exhibits antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
